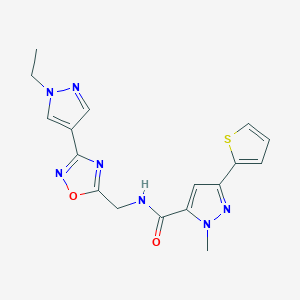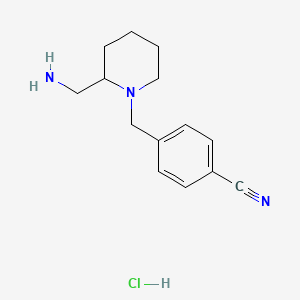
2-((3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile” is a complex organic molecule. It contains a naphthalene ring, a phenyl group, and a pyrazole ring, all connected by a methylene bridge and a malononitrile group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple aromatic rings and a pyrazole ring. The naphthalene and phenyl groups are likely to contribute to the planarity of the molecule, while the pyrazole ring might introduce some degree of non-planarity .Chemical Reactions Analysis
The compound, due to its structure, might be involved in various organic reactions. The presence of the naphthalene and phenyl groups could make it a participant in electrophilic aromatic substitution reactions. The malononitrile group could potentially undergo nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the presence of aromatic rings and a malononitrile group could influence its solubility, melting point, and other physical properties .Mechanism of Action
Target of Action
Similar compounds have been shown to have neuroprotective effects .
Mode of Action
It’s worth noting that similar compounds have shown to have anti-inflammatory and antioxidant roles . They have been observed to upregulate SOD and catalase activity, GSH, p-Akt, mitochondrial ATP, Na+, K±ATPase, cytochrome c oxidase, and soluble RAGE and downregulate iNOS, HYOUP1, and MMP-3 .
Biochemical Pathways
Based on the mode of action of similar compounds, it can be inferred that it may influence pathways related to inflammation, oxidative stress, and energy metabolism .
Result of Action
Similar compounds have shown to protect against ischemia/reperfusion (i/r) brain injury by inhibiting apoptotic damage, modulating inflammation, scavenging free radicals, ameliorating oxidative stress, and improving the energy metabolism of the brain .
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-((3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile is its versatility in various fields of scientific research. This compound can be easily synthesized using simple and inexpensive reagents, and it exhibits a wide range of biological and chemical properties. However, one of the limitations of this compound is its potential toxicity at high concentrations. Therefore, it is important to use appropriate safety measures when handling this compound in the laboratory.
Future Directions
There are several future directions for the research on 2-((3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile. One of the potential applications of this compound is in the development of novel anticancer agents. This compound has been found to exhibit potent antitumor activity in various cancer cell lines, and further studies are needed to explore its potential as a lead compound for the development of new anticancer drugs. Another future direction is in the development of novel materials with unique optical and electronic properties. This compound has been used as a building block for the synthesis of various materials, and further studies are needed to explore its potential in this field. Finally, further studies are needed to explore the potential of this compound as a ligand for the preparation of various metal complexes that exhibit excellent catalytic activity in organic transformations.
Synthesis Methods
The synthesis of 2-((3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile involves the reaction of 3-(naphthalen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with malononitrile in the presence of a catalytic amount of piperidine. The reaction takes place in ethanol at reflux temperature for 4-5 hours. The resulting product is then purified using column chromatography to obtain pure this compound.
Scientific Research Applications
2-((3-(naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)malononitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been found to exhibit antitumor, anti-inflammatory, and antibacterial activities. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique optical and electronic properties. In catalysis, this compound has been used as a ligand for the preparation of various metal complexes that exhibit excellent catalytic activity in organic transformations.
properties
IUPAC Name |
2-[(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14N4/c24-14-17(15-25)12-21-16-27(22-8-2-1-3-9-22)26-23(21)20-11-10-18-6-4-5-7-19(18)13-20/h1-13,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COJVGGQVZOQOIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4C=C3)C=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

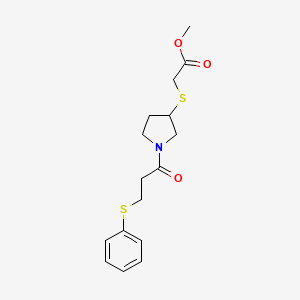
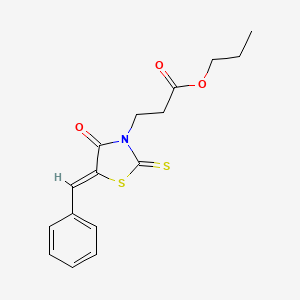

![3-(1-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2478039.png)

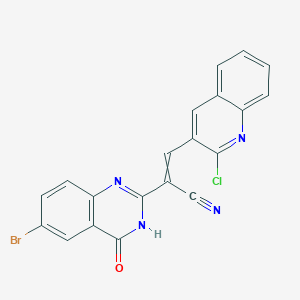
![1-methyl-N-[4-oxo-4-(1-pyrrolidinyl)butyl]-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2478043.png)
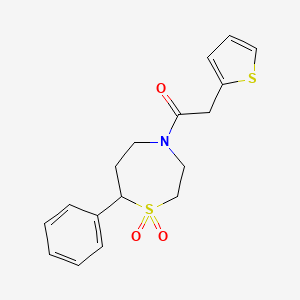
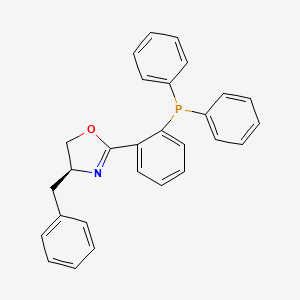
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/no-structure.png)

